

Comparative Analysis of CD137 and its Agonistic Analogs in Cancer Immunotherapy

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the immune costimulatory receptor CD137 (also known as 4-1BB or TNFRSF9) and its agonistic analogs. CD137 is a key target in cancer immunotherapy due to its role in enhancing the activation, proliferation, and survival of T cells and Natural Killer (NK) cells.[1][2][3] This document summarizes the performance of various CD137 agonists, supported by experimental data, to aid in research and development efforts.

Introduction to CD137

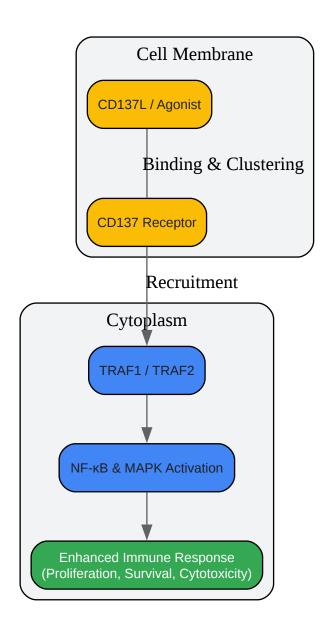
CD137 is a member of the tumor necrosis factor receptor superfamily (TNFRSF) and is inducibly expressed on activated immune cells, including CD4+ and CD8+ T cells, regulatory T cells (Tregs), and NK cells.[2][4] Its natural ligand, CD137L (4-1BBL), is primarily expressed on antigen-presenting cells (APCs) such as dendritic cells, macrophages, and activated B cells. The interaction between CD137 and CD137L delivers a costimulatory signal to the T cell, promoting a robust and durable anti-tumor immune response. This has made CD137 an attractive target for therapeutic intervention with agonistic antibodies and other molecules designed to mimic the natural ligand and enhance anti-cancer immunity.

CD137 Signaling Pathway

Upon engagement by CD137L or an agonistic analog, CD137 receptors trimerize, leading to the recruitment of TNF receptor-associated factors (TRAFs), primarily TRAF1 and TRAF2. This



initiates downstream signaling cascades, including the activation of nuclear factor-κB (NF-κB) and mitogen-activated protein kinases (MAPKs). These pathways ultimately result in enhanced T cell proliferation, survival, cytokine secretion (e.g., IFN-γ), and cytotoxic activity.



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Figure 1: Simplified CD137 Signaling Pathway.

Comparative Performance of CD137 Agonists

The development of CD137 agonists has seen the emergence of first and second-generation molecules with distinct characteristics. The primary goal is to maximize anti-tumor efficacy



while minimizing toxicity, particularly hepatotoxicity, which was a significant issue with early agonists.

First-Generation Agonistic Antibodies

The first generation of CD137 agonists to enter clinical trials were the monoclonal antibodies Urelumab (BMS-663513) and Utomilumab (PF-05082566). These two antibodies have different properties that have significantly influenced the development of subsequent agonists.

Parameter	Urelumab (BMS-663513)	Utomilumab (PF-05082566)	
Antibody Isotype	Human IgG4	Human IgG2	
Binding Affinity (nM)	~16-22	~69-71	
CD137L Competition	Non-competitive	Competitive	
FcyR Crosslinking	Higher dependence (FcyRIIB) for potent activity	Lower intrinsic activity, relies on crosslinking	
Clinical Efficacy	Promising but limited by toxicity	Limited as monotherapy	
Key Toxicity	Dose-limiting hepatotoxicity	Generally well-tolerated but less potent	

Table 1: Comparison of First-Generation CD137 Agonistic Antibodies. Data compiled from multiple sources.

Urelumab, a potent agonist, demonstrated significant anti-tumor activity but also caused severe, dose-limiting liver toxicity. In contrast, Utomilumab was less potent and showed limited efficacy as a monotherapy, though it had a more favorable safety profile. The differences in their activity are attributed to their distinct binding epitopes, affinities, and reliance on Fcgamma receptor (FcyR) crosslinking for activation.

Second-Generation Agonistic Analogs

To address the limitations of the first-generation antibodies, a diverse range of secondgeneration 4-1BB agonists have been developed. These newer agents aim to decouple



efficacy from systemic toxicity by employing various strategies, such as conditional activation within the tumor microenvironment.

These strategies include:

- Tumor-Targeted Bispecific Antibodies: These molecules target a tumor-associated antigen (TAA) on cancer cells and CD137 on T cells, concentrating the agonistic activity at the tumor site. Examples include agents targeting HER2, FAP, EGFR, and PSMA.
- Engineered Antibodies with Modified Fc Regions: These antibodies are designed to have altered binding to FcyRs to either enhance or reduce crosslinking-dependent activation.
- Multispecific Antibodies: Some newer constructs engage CD137 along with other immune targets like PD-L1, CD40, or OX40 to create a more potent and targeted immune response.

Molecule	Туре	Mechanism of Action	Key Feature
ADG106	Monoclonal Antibody (IgG4)	Binds a unique epitope, non- competitive with CD137L	Potent agonist with FcyRIIB-dependent activity, designed for improved safety profile.
CTX-471	Monoclonal Antibody	Differentiated agonist	Demonstrates monotherapy efficacy against large tumors without hepatotoxicity in preclinical models.
FAP-4-1BBL (RG7826)	Bispecific Fusion Protein	Targets Fibroblast Activation Protein (FAP) on tumor stroma and 4-1BB on T cells	Localizes 4-1BB agonism to the tumor microenvironment, avoiding systemic toxicity.
EphA2/CD137 TICA	Tumor-targeted Immune Cell Agonist	Synthetic molecule with arms targeting EphA2 on tumor cells and CD137 on T cells	Obligate dependency on tumor antigen for activation.



Table 2: Examples of Second-Generation CD137 Agonists.

Experimental Protocols and Data

The evaluation of CD137 agonists relies on a variety of in vitro and in vivo assays to characterize their activity and safety.

In Vitro CD137 Reporter Assay

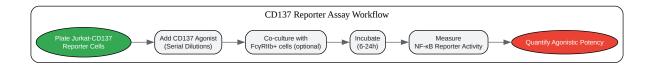
This assay is commonly used to quantify the agonistic activity of different molecules on the CD137 signaling pathway.

Experimental Protocol:

- Cell Line: Jurkat cells engineered to express human CD137 and an NF-κB-driven reporter gene (e.g., luciferase).
- Assay Setup:
 - Plate Jurkat-CD137 reporter cells at a defined density.
 - Add serial dilutions of the CD137 agonist (e.g., Urelumab, Utomilumab, ADG106).
 - For crosslinking-dependent agonists, co-culture with FcyRIIb-expressing cells or plate on antibody-coated surfaces.
- Incubation: Incubate cells for 6-24 hours to allow for CD137 signaling and reporter gene expression.
- Readout: Measure the reporter gene activity (e.g., luminescence for luciferase) to quantify the level of NF-kB activation.

A comparative study using such an assay demonstrated that in the presence of FcyRIIb-expressing cells, Urelumab, Utomilumab, and ADG106 all stimulate CD137 signaling, with Urelumab showing the highest potency. However, in the absence of crosslinking, only Urelumab was capable of significantly activating the receptor.





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Figure 2: Workflow for a CD137 Reporter Assay.

In Vivo Tumor Models

Mouse tumor models are essential for evaluating the anti-tumor efficacy and potential toxicity of CD137 agonists.

Experimental Protocol (Syngeneic Mouse Model):

- Animal Model: Use immunocompetent mice (e.g., BALB/c or C57BL/6).
- Tumor Implantation: Subcutaneously implant syngeneic tumor cells (e.g., CT26 colon carcinoma or B16 melanoma).
- Treatment: Once tumors are established, administer the CD137 agonist or control antibody (e.g., Rat IgG) via a specified route (intraperitoneal or intratumoral) and schedule.
- · Monitoring:
 - Measure tumor volume regularly.
 - Monitor animal survival.
 - Collect blood and tumor samples to analyze immune cell populations (e.g., CD8+ T cells) and biomarkers (e.g., soluble CD137).
- Toxicity Assessment: Monitor for signs of toxicity, such as weight loss, and perform histological analysis of organs, particularly the liver.



In a study with large established CT26 tumors (~450 mm³), the agonist CTX-471 induced complete tumor regression in 4 out of 6 mice, whereas other checkpoint inhibitors targeting PD-1, PD-L1, and CTLA-4 did not show similar efficacy in this challenging model.

Treatment Group (CT26 Tumor Model)	Tumor Growth Inhibition	Complete Regressions	Key Finding
Control (Rat IgG)	Baseline	0%	Uncontrolled tumor growth.
Anti-CD137 (CTX- 471)	Significant	67% (4 of 6 mice)	Potent monotherapy efficacy against large, established tumors.
Anti-PD-1/PD- L1/CTLA-4	Minimal	0%	Limited efficacy in this specific large tumor model.

Table 3: Example of In Vivo Efficacy Data for a CD137 Agonist.

Conclusion

CD137 remains a highly promising target for cancer immunotherapy. The initial challenges of balancing potent agonism with systemic toxicity, highlighted by the first-generation antibodies Urelumab and Utomilumab, have driven the development of innovative second-generation analogs. These newer agents, including tumor-targeted bispecifics and engineered antibodies, offer the potential for enhanced therapeutic windows by concentrating CD137 activation within the tumor microenvironment. Continued research and comparative analysis using standardized preclinical models and assays will be crucial for identifying the most effective and safest CD137-targeting strategies for clinical application.

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